1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride
Description
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride (CAS: 81109-68-4) is a spirocyclic compound featuring a chromene ring fused to a piperidine moiety. The benzyl group at the 1'-position and the bromine substituent at the 6-position of the chromene system define its structural uniqueness. Its molecular formula is C20H20BrNO2·HCl, with a molecular weight of 428.75 g/mol (calculated from PubChem data and ). The compound is synthesized via multistep reactions, including bromination of the chromene core and benzylation of the piperidine nitrogen, followed by hydrochloride salt formation for improved stability .
Key physicochemical properties include:
- Melting Point: Not explicitly reported, but analogous spiro compounds (e.g., 6-fluorospiro[chromene-2,4'-piperidin]-4-one hydrochloride) exhibit melting points near 136–146°C (EtOH/H2O recrystallization) .
- Spectroscopic Data: IR bands for similar compounds indicate C=O (~1707 cm⁻¹) and C=N (~1605 cm⁻¹) stretches, while ¹H NMR typically shows aromatic protons (δ 7.2–8.1 ppm) and benzyl CH2 signals (δ 3.5–4.5 ppm) .
- Purity: Commercially available at 95% purity (Combi-Blocks, ).
Properties
IUPAC Name |
1'-benzyl-6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2.ClH/c21-16-6-7-19-17(12-16)18(23)13-20(24-19)8-10-22(11-9-20)14-15-4-2-1-3-5-15;/h1-7,12H,8-11,13-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSXLBUGQULNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Br)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride (CAS No. 81109-68-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.75 g/mol. The compound features a spiro structure that is characteristic of various bioactive compounds, allowing for diverse interactions in biological systems.
Biological Activity Overview
Research indicates that compounds similar to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one exhibit a range of biological activities, including:
- Antimicrobial Properties : Some chromene derivatives have shown significant antibacterial and antifungal activities.
- Antioxidant Effects : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their potential therapeutic effects.
- Neuroprotective Activity : Certain derivatives have been studied for their effects on neurodegenerative diseases through mechanisms such as acetylcholinesterase inhibition.
Antimicrobial Activity
A study investigated the antimicrobial properties of various chromene derivatives, including those structurally related to 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one. Results indicated that these compounds exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
Neuroprotective Effects
In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition potency was evaluated using an AChE assay, revealing IC50 values below 30 µM for several analogues . This suggests that 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one may possess similar neuroprotective properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship of chromene derivatives highlights the importance of specific functional groups in enhancing biological activity. For instance, the presence of halogen atoms like bromine has been correlated with increased antimicrobial potency. SAR studies suggest that modifications at the benzyl position can significantly impact the compound's efficacy .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1'-Benzyl-6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride is with a molecular weight of approximately 422.75 g/mol. The compound features a spirocyclic structure that combines a chromene moiety with a piperidine ring, which is known to influence its biological interactions and activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death. The bromine atom in the structure may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased cytotoxicity against cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary investigations suggest that it possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Neuroprotective Effects
This compound has shown potential neuroprotective effects in vitro. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels may also contribute to its neuroprotective properties.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Chromene Core Formation | Bromination | Phenolic compounds |
| Piperidine Ring Formation | Cyclization | Piperidine derivatives |
| Hydrochloride Salt Formation | Acid-base reaction | Hydrochloric acid |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes:
Preparation Methods
Starting Materials and Key Intermediates
- Chromene or chroman derivatives: These provide the oxygen-containing heterocyclic moiety.
- Piperidine or 4-piperidone derivatives: Serve as the nitrogen heterocyclic component.
- Benzyl halides: Used for benzylation of the piperidine nitrogen.
- Brominating agents: For selective bromination at the 6-position of the chromene ring.
The parent compound 1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one (without the double bond in the chromene ring) is often a precursor, which can be converted into the chromene derivative via oxidation or dehydrogenation steps.
Detailed Preparation Methods
Multi-Step Synthesis Overview
| Step | Reaction Type | Description | Conditions / Reagents | Notes |
|---|---|---|---|---|
| 1 | Spirocyclization | Formation of spiro[chromene-2,4'-piperidine] core from chromene and piperidine derivatives | Acid/base catalysis, controlled temperature | Ensures correct ring fusion geometry |
| 2 | Bromination | Selective bromination at the 6-position of chromene ring | Bromine or N-bromosuccinimide (NBS) in solvent | Regioselectivity critical |
| 3 | Benzylation | Introduction of benzyl group on piperidine nitrogen via nucleophilic substitution | Benzyl chloride or bromide, base (e.g., K2CO3) | Requires careful control to avoid overalkylation |
| 4 | Hydrochloride Salt Formation | Conversion to hydrochloride salt for stability and handling | HCl gas or HCl solution in suitable solvent | Enhances compound stability and solubility |
Specific Synthetic Route Example
A representative synthetic route reported in literature and chemical supplier data involves:
- Starting from 4-piperidone hydrochloride reacting with benzyl halide to form 1-benzyl-4-piperidone intermediate.
- Condensation of this intermediate with a 6-bromo-substituted chromene aldehyde or ketone derivative under acidic or basic catalysis to form the spirocyclic ring system.
- Final purification and conversion to the hydrochloride salt to yield the target compound.
Research Findings and Analytical Data
- The spirocyclic compound exhibits a molecular weight of approximately 422.7 g/mol and molecular formula C20H21BrClNO2.
- Bromination regioselectivity and benzylation efficiency are critical to achieving high purity and yield.
- The piperidine ring typically adopts a chair conformation, and the chromene ring may adopt a screw-boat conformation, as confirmed by crystallographic studies of related compounds.
- Purification often involves recrystallization from suitable solvents and conversion to the hydrochloride salt to enhance stability.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Challenges |
|---|---|---|---|
| Spirocyclization | Acid/base catalysis with chromene and piperidine derivatives | Efficient ring formation | Requires precise control of conditions |
| Bromination | NBS or bromine in organic solvent | High regioselectivity | Overbromination risk |
| Benzylation | Benzyl halide with base | Straightforward nucleophilic substitution | Side reactions possible |
| One-pot piperidone synthesis | Benzylamine + acrylate, heating, organic base treatment | High purity and yield | Requires optimization for scale-up |
| Hydrochloride salt formation | Treatment with HCl | Enhanced stability and handling | Requires careful drying and storage |
Q & A
Q. How can researchers address discrepancies in reported NMR data for spiro-piperidine derivatives?
- Methodology :
- Deuteration studies : Assign ambiguous signals using deuterated solvents (CDCl vs. DMSO-d).
- 2D NMR : COSY and HSQC resolve overlapping CH and aromatic proton signals .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data (e.g., IC variations >20% between labs) may arise from:
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified MCF-7).
- Assay conditions : Standardize MTT incubation time (4 hours) and DMSO concentration (<0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
